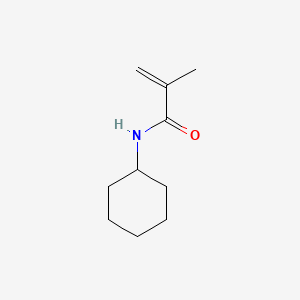

N-Cyclohexylmethacrylamide

Description

Contextual Significance of Methacrylamide (B166291) Monomers in Polymer Chemistry

Methacrylamide and its derivatives are a versatile class of monomers widely utilized in the synthesis of a variety of polymers. These monomers are characterized by a vinyl group attached to an amide functionality, which allows for straightforward polymerization, typically via free-radical mechanisms. The presence of the amide group provides a site for hydrogen bonding, influencing the solubility, thermal stability, and mechanical properties of the resulting polymers.

The versatility of methacrylamide-based polymers is further enhanced by the ability to introduce different substituents on the nitrogen atom of the amide group. This N-substitution allows for the fine-tuning of polymer properties. For instance, the introduction of hydrophilic or hydrophobic groups can dramatically alter the polymer's interaction with water and other solvents.

Overview of N-Substituted Acrylamides in the Design of Responsive Polymeric Systems

N-substituted acrylamides are a prominent family of monomers used to design "smart" or "intelligent" polymers that exhibit significant changes in their properties in response to external stimuli such as temperature, pH, or light. epfl.chrsc.orguniversityofgalway.ie These responsive polymers have garnered considerable attention for their potential applications in fields like biomedicine, including drug delivery and tissue engineering. upd.edu.phnih.gov

One of the most well-studied phenomena in N-substituted acrylamide (B121943) polymers is thermoresponsiveness, particularly the exhibition of a Lower Critical Solution Temperature (LCST). wikipedia.orgnih.govexpresspolymlett.com Below the LCST, the polymer is soluble in a given solvent (typically water), but as the temperature is raised above the LCST, the polymer undergoes a phase transition and becomes insoluble, leading to its precipitation or the formation of a hydrogel. nih.govmdpi.com This behavior is driven by a shift in the balance between polymer-solvent and polymer-polymer interactions. At lower temperatures, hydrogen bonding between the polymer and water molecules dominates, leading to solubility. As the temperature increases, these hydrogen bonds are disrupted, and hydrophobic interactions between the polymer chains become more favorable, causing the polymer to collapse and phase separate. mdpi.comsci-hub.se

A well-known example is poly(N-isopropylacrylamide) (PNIPAM), which exhibits an LCST of around 32°C in water, a temperature close to that of the human body, making it highly attractive for biomedical applications. upd.edu.phmdpi.com The specific LCST value can be precisely controlled by copolymerizing with other monomers or by altering the chemical structure of the N-substituent.

Research Trajectories and Academic Focus on N-Cyclohexylmethacrylamide

Research into this compound has been driven by the desire to create new thermoresponsive polymers with tailored properties. The bulky and hydrophobic cyclohexyl group in this compound is expected to significantly influence the LCST of its polymers.

Studies have focused on the synthesis and polymerization of this compound, often through free-radical polymerization techniques. ymerdigital.comrasayanjournal.co.in The monomer has been copolymerized with a variety of other monomers to fine-tune the properties of the resulting materials. For instance, copolymerization with more hydrophilic monomers can increase the LCST, while copolymerization with more hydrophobic monomers can lower it.

A key area of investigation is the thermoresponsive behavior of poly(this compound) and its copolymers. Researchers have studied the coil-to-globule transition of these polymers in solution, which is the underlying mechanism for the observed LCST behavior. hhu.de This transition involves a conformational change from an extended coil-like structure to a more compact, globular state as the temperature crosses the LCST.

Recent research has also explored the synthesis of this compound and its subsequent polymerization using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). researchgate.net These methods offer greater control over the polymer architecture, including molecular weight and dispersity, which in turn allows for more precise control over the final material properties.

The table below summarizes some of the key research findings related to the copolymerization of this compound (NCA) with various comonomers.

| Comonomer | Polymerization Method | Key Findings |

| Methyl methacrylate (B99206) (MMA) | Atom Transfer Radical Polymerization (ATRP) | The thermal stability of the copolymers increased with an increasing amount of MMA units. researchgate.net |

| 7-methacryloyloxy-4-methyl coumarin (B35378) (MACU) | Free Radical Polymerization | The resulting copolymers were found to be random, with MACU being more reactive than NCA. The glass transition temperature (Tg) increased with a higher MACU content. ymerdigital.com |

| n-butyl acrylate (B77674) (BA) | Free Radical Polymerization | The reactivity ratios indicated that BA is more reactive than N-cyclohexylacrylamide (referred to as NCHA in the study). expresspolymlett.com |

| 2,4-Dichlorophenyl methacrylate (DCPMA) | Free Radical Polymerization | DCPMA was found to be more reactive than NCA, leading to copolymers with a higher proportion of DCPMA units. rasayanjournal.co.in |

These studies highlight the versatility of this compound as a monomer for creating a diverse range of functional polymers with tunable properties, paving the way for their application in advanced materials science.

Structure

3D Structure

Properties

CAS No. |

2918-67-4 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N-cyclohexyl-2-methylprop-2-enamide |

InChI |

InChI=1S/C10H17NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h9H,1,3-7H2,2H3,(H,11,12) |

InChI Key |

JBLADNFGVOKFSU-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NC1CCCCC1 |

Canonical SMILES |

CC(=C)C(=O)NC1CCCCC1 |

Other CAS No. |

2918-67-4 |

Origin of Product |

United States |

Synthetic Methodologies and Purification Protocols for N Cyclohexylmethacrylamide Monomer

Established Synthetic Routes

The synthesis of N-Cyclohexylmethacrylamide is primarily achieved through the amidation of methacryloyl chloride with cyclohexylamine (B46788). However, alternative pathways have also been explored for the derivatization of the monomer.

Amidation Reaction of Methacryloyl Chloride with Cyclohexylamine

The most common and direct method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of cyclohexylamine with methacryloyl chloride. chemicalbook.comnycu.edu.tw This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction is as follows:

CH₂(CH₃)COCl + C₆H₁₁NH₂ → CH₂(CH₃)CONH-C₆H₁₁ + HCl

In this reaction, methacryloyl chloride is added dropwise to a solution of cyclohexylamine, often in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). chemicalbook.comnycu.edu.tw A tertiary amine, such as triethylamine (B128534), is commonly used as an acid scavenger. chemicalbook.comnycu.edu.tw The reaction is typically initiated at a low temperature (0-5 °C) to control the exothermic nature of the reaction and then allowed to proceed at room temperature. nycu.edu.twnih.gov

Several studies have reported successful synthesis using this method with slight variations in the solvent and reaction time. chemicalbook.comnycu.edu.tw For instance, one procedure involves dissolving cyclohexylamine and triethylamine in dichloromethane and adding methacryloyl chloride at 0-20 °C, resulting in a 67% yield. chemicalbook.com Another approach utilizes THF as the solvent, with the reaction mixture stirred for 24 hours at room temperature. nycu.edu.tw

Alternative Synthetic Pathways for Monomer Derivatization

While the direct amidation of methacryloyl chloride is the principal route to NCMA, other synthetic strategies have been employed, particularly for creating copolymers and functionalized materials derived from acrylamide-type monomers. These pathways often involve the initial synthesis of a related monomer followed by a polymerization or grafting process.

For example, N-cyclohexylacrylamide (NCA), a closely related monomer, has been synthesized by reacting cyclohexanol (B46403) with acrylonitrile. rasayanjournal.co.insphinxsai.com This monomer is then used in copolymerization reactions with other monomers like 2,4-dichlorophenyl methacrylate (B99206) or 8-quinolinyl acrylate (B77674) to produce functional copolymers. rasayanjournal.co.in

Another approach involves the synthesis of copolymers by free radical polymerization. For instance, copolymers of N-cyclohexylacrylamide (NCA) and 7-methacryloyloxy-4-methyl coumarin (B35378) (MACU) have been prepared using AIBN as an initiator in DMF. ymerdigital.com Similarly, copolymers of NCA and n-butyl acrylate have been synthesized in dimethylformamide with azobisisobutyronitrile as the initiator. researchgate.net

Furthermore, atom transfer radical polymerization (ATRP) has been utilized to graft N-cyclohexylacrylamide (NCA) onto cellulose (B213188), creating cellulose-g-NCA copolymers. researchgate.netcellulosechemtechnol.ro In this method, a cellulose macroinitiator is first prepared and then used to initiate the polymerization of NCA in the presence of a copper catalyst. researchgate.netcellulosechemtechnol.ro

These alternative pathways, while not always leading directly to the NCMA monomer itself, are crucial for the development of a wide range of polymeric materials with diverse functionalities, starting from similar acrylamide (B121943) precursors. rasayanjournal.co.inymerdigital.comresearchgate.netresearchgate.netcellulosechemtechnol.ro

Optimization of Reaction Conditions and Catalytic Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the reaction temperature, solvent, and the type of acid scavenger used.

For the amidation reaction, maintaining a low initial temperature (0-5 °C) is important to manage the exothermicity of the reaction between methacryloyl chloride and cyclohexylamine. nih.gov The reaction is then typically allowed to warm to room temperature to ensure completion. nycu.edu.twnih.gov The choice of solvent can also influence the reaction; dichloromethane and tetrahydrofuran are commonly used due to their inertness and ability to dissolve the reactants. chemicalbook.comnycu.edu.tw Triethylamine is a frequently employed base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product side. chemicalbook.comnycu.edu.twnih.gov

In the context of polymerization and derivatization, various catalytic systems are employed. For free radical polymerization of related acrylamide monomers, initiators like 2,2′-azobisisobutyronitrile (AIBN) are standard. rasayanjournal.co.inymerdigital.comresearchgate.netacs.org The concentration of the initiator and the polymerization temperature are key factors affecting the molecular weight and properties of the resulting polymer.

For more controlled polymerization techniques like ATRP, the catalytic system is more complex, typically involving a transition metal salt (e.g., CuCl) and a ligand (e.g., 2,2′-bipyridine). researchgate.netcellulosechemtechnol.ro The ratio of monomer to initiator and catalyst, as well as the temperature, are critical for achieving a well-defined polymer architecture. researchgate.netcellulosechemtechnol.ro

Recent advancements in catalysis, such as the use of N-heterocyclic carbenes (NHCs) and photocatalytic systems, are expanding the toolkit for asymmetric synthesis and the creation of complex chiral molecules. frontiersin.org While not yet widely reported specifically for NCMA synthesis, these modern catalytic methods hold promise for developing more efficient and selective synthetic routes in the future. frontiersin.org

Below is a table summarizing various reaction conditions for the synthesis of this compound and related polymers:

| Reactants | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexylamine, Methacryloyl Chloride | Triethylamine | Dichloromethane | 0 - 20 | 67 | chemicalbook.com |

| Cyclohexylamine, Methacryloyl Chloride | Triethylamine | Tetrahydrofuran | 0 - Room Temp | - | nycu.edu.tw |

| Cyclohexylamine, Acryloyl Chloride | Triethylamine | Dichloromethane | 0 - Room Temp | High | nih.gov |

| N-cyclohexylacrylamide, 2,4-Dichlorophenyl methacrylate | AIBN | - | - | - | rasayanjournal.co.in |

| N-cyclohexylacrylamide, n-butyl acrylate | AIBN | Dimethylformamide | 55 | - | researchgate.net |

| Cellulose, N-cyclohexylacrylamide | CuCl/2,2'-bipyridine | Dimethylformamide | 130 | - | researchgate.netcellulosechemtechnol.ro |

Advanced Purification Techniques for Enhanced Monomer Purity

Achieving high purity of the this compound monomer is essential for its subsequent use in polymerization, as impurities can significantly affect the polymerization process and the properties of the final polymer. researchgate.net Following the synthesis, the crude product is typically subjected to several purification steps.

A common initial step is to wash the reaction mixture to remove unreacted starting materials and byproducts. For instance, after the amidation reaction, the mixture is often washed with water to remove the triethylamine hydrochloride salt and any excess cyclohexylamine. nih.gov

Precipitation is another widely used technique. The reaction mixture can be poured into a non-solvent, such as ice-water, to precipitate the solid NCMA monomer. nih.gov This method is effective in separating the monomer from the solvent and other soluble impurities.

For further purification, recrystallization is a powerful method. The crude monomer is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. One study reports the use of dry benzene (B151609) for the recrystallization of the related monomer, N-cyclohexylacrylamide. ymerdigital.com The choice of solvent is critical and should be one in which the monomer is soluble at high temperatures but less soluble at low temperatures, while the impurities remain soluble.

In some cases, column chromatography can be employed for purification, particularly for removing closely related impurities. nycu.edu.tw This technique separates compounds based on their differential adsorption onto a stationary phase.

Finally, the purified monomer is typically dried under vacuum to remove any residual solvent. researchgate.netcellulosechemtechnol.roacs.org This step is crucial as the presence of solvent can interfere with polymerization reactions.

The purity of the final NCMA monomer is often confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), and UV-visible spectroscopy. researchgate.nettandfonline.com

Spectroscopic and Theoretical Characterization of N Cyclohexylmethacrylamide Monomer

Experimental Spectroscopic Elucidation

Spectroscopic techniques are pivotal in confirming the synthesis and purity of N-Cyclohexylmethacrylamide (NCMA). tandfonline.com Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the monomer's structure. tandfonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. ufl.edu The FT-IR spectrum of the this compound monomer displays several characteristic absorption bands that confirm its molecular structure. researchgate.net

Key vibrational frequencies observed in the experimental FT-IR spectrum of NCMA include:

A broad band in the region of 3287 cm⁻¹, which is attributed to the N-H stretching vibration of the secondary amide group.

The sharp peak at 1618 cm⁻¹ corresponds to the C=C stretching vibration of the vinyl group.

The strong absorption at 1656 cm⁻¹ is characteristic of the C=O stretching vibration of the amide I band.

The peak at 1541 cm⁻¹ is assigned to the N-H bending vibration of the amide II band.

Stretching vibrations for the C-H bonds in the cyclohexyl group and the methyl group are also observed.

These experimental findings are crucial for confirming the presence of the key functional groups within the NCMA monomer.

Table 1: Experimental FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretching | 3287 |

| C=O Stretching (Amide I) | 1656 |

| C=C Stretching | 1618 |

| N-H Bending (Amide II) | 1541 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR spectra have been used to characterize the this compound monomer. tandfonline.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of NCMA provides information on the different types of protons and their neighboring atoms. researchgate.net

A signal around 7.27 ppm is attributed to the N-H proton of the amide group. rasayanjournal.co.in

The vinyl protons of the methacryloyl group typically appear as distinct signals in the region of 5.59-6.28 ppm. rasayanjournal.co.in

A multiplet observed around 3.84 ppm corresponds to the methine proton of the cyclohexyl group attached to the nitrogen atom. rasayanjournal.co.in

The protons of the methyl group on the double bond show a signal at a characteristic chemical shift.

The methylene (B1212753) protons of the cyclohexyl ring appear as a broad multiplet in the upfield region of the spectrum, typically between 1.2 and 1.9 ppm. rasayanjournal.co.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum.

The carbons of the C=C double bond also show characteristic chemical shifts.

The methine carbon of the cyclohexyl group attached to the nitrogen atom appears at a specific resonance.

The carbons of the methyl group and the methylene groups of the cyclohexyl ring are found in the upfield region of the spectrum.

The combination of ¹H and ¹³C NMR data provides a complete picture of the connectivity and chemical environment of the atoms within the NCMA monomer, confirming its successful synthesis. ymerdigital.com

Table 2: Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) |

| N-H | ~7.27 rasayanjournal.co.in |

| Vinyl Protons | 5.59-6.28 rasayanjournal.co.in |

| Cyclohexyl Methine (CH-N) | ~3.84 rasayanjournal.co.in |

| Cyclohexyl Methylene (CH₂) | 1.2-1.9 rasayanjournal.co.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. pressbooks.pub The UV-Vis spectrum of this compound in a solution provides insights into the conjugated systems present in the molecule. tandfonline.com The spectrum is typically recorded over a wavelength range of 190 to 900 nm. tandfonline.com

The primary chromophore in NCMA is the α,β-unsaturated amide moiety (methacrylamide group). This conjugated system gives rise to characteristic electronic transitions, specifically π → π* transitions. The energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is influenced by the molecular structure and the solvent used. bspublications.net For this compound, the λmax is typically observed in the UV region. tandfonline.com The position of the λmax can be affected by the substitution on the amide nitrogen.

Quantum Chemical and Computational Characterization

In addition to experimental techniques, computational chemistry provides a powerful means to investigate the properties of molecules at the atomic level. mdpi.com

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) has emerged as a popular and accurate method for predicting the electronic structure and properties of molecules. wikipedia.org DFT calculations have been employed to complement and interpret the experimental data for the this compound monomer. researchgate.net

DFT calculations, often using functionals like B3LYP, can be used to determine the most stable three-dimensional arrangement of atoms in the NCMA molecule, known as the optimized molecular geometry. usak.edu.tr This includes the prediction of bond lengths, bond angles, and dihedral angles. scispace.com These theoretical predictions can then be compared with experimental data where available.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies can be compared with the experimental FT-IR spectrum to aid in the assignment of the observed absorption bands to specific vibrational modes. researchgate.net Studies have shown good agreement between the calculated and experimental vibrational frequencies for NCMA, further validating both the experimental results and the computational model. usak.edu.tr

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretching | 3287 | (Data often shows good correlation with experimental values after scaling) usak.edu.tr |

| C=O Stretching | 1656 | (Data often shows good correlation with experimental values after scaling) usak.edu.tr |

| C=C Stretching | 1618 | (Data often shows good correlation with experimental values after scaling) usak.edu.tr |

| N-H Bending | 1541 | (Data often shows good correlation with experimental values after scaling) usak.edu.tr |

The synergy between experimental spectroscopic elucidation and quantum chemical computations provides a robust and comprehensive characterization of the this compound monomer.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (E_g), is a critical parameter for determining a molecule's conductivity. scispace.comresearchgate.net

Theoretical investigations of the NCMA monomer have been conducted to determine these properties. usak.edu.trscispace.com Using the B3LYP/6-311++G(d,p) method in the gas phase, the energy gap for NCMA was calculated to be 4.66 eV, indicating it behaves as a semiconductor material. scispace.com Analysis of the orbital distribution revealed that the HOMO orbitals are predominantly located over the acrylamide (B121943) group, while the LUMO orbitals are concentrated on the cyclohexyl group. scispace.com The high energy value of the HOMO suggests a strong tendency to donate electrons to a suitable acceptor, while the low energy of the LUMO indicates a high affinity for accepting electrons. scispace.com These FMO characteristics were investigated using both DFT and HF methods with a 3-21G* basis set to provide a comprehensive understanding of the molecule's electronic behavior. usak.edu.tr

| Parameter | Value | Computational Method | Key Finding |

|---|---|---|---|

| HOMO | Not Specified | B3LYP/6-311++G(d,p) | Mainly localized on the acrylamide group. scispace.com |

| LUMO | Not Specified | B3LYP/6-311++G(d,p) | Mainly localized on the cyclohexyl group. scispace.com |

| Energy Gap (E_g) | 4.66 eV | B3LYP/6-311++G(d,p) | Indicates semiconductor properties. scispace.com |

Mapping of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites. researchgate.netdntb.gov.ua MEP maps illustrate the regions of a molecule that are electron-rich (subject to electrophilic attack) and electron-poor (subject to nucleophilic attack). researchgate.net

For the this compound monomer, MEP analysis has been employed to elucidate its reactive behavior and hydrogen bonding interactions. researchgate.net In a typical MEP map, areas of negative electrostatic potential, shown in shades of red, correspond to electron-rich zones and are favorable sites for electrophilic interaction. For NCMA, these would be centered around the highly electronegative oxygen atom of the carbonyl group. Regions of positive electrostatic potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. These positive regions are primarily located around the hydrogen atoms, particularly the one attached to the nitrogen atom. The intermediate potential regions are colored in green. This analysis helps in understanding how the monomer interacts with other chemical species. researchgate.net

Determination of Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule, providing insight into the distribution of electrons across the molecular structure. researchgate.net This charge distribution has been investigated for the NCMA monomer using both DFT/B3LYP and HF methods with the 3-21G* basis set. usak.edu.trresearchgate.net

The analysis quantifies the electronic environment of each atom. The results of such calculations are expected to show a significant negative charge on the highly electronegative oxygen atom and a lesser negative charge on the nitrogen atom. Conversely, the carbonyl carbon atom is anticipated to carry a positive charge due to its bond with the electronegative oxygen. The distribution of these charges across the entire molecule is critical for understanding its polarity and intermolecular interactions. The theoretical values obtained from these calculations have been compared with experimental data to validate the computational models. usak.edu.tr

| Atom/Group | Expected Charge (Based on Electronegativity) | Computational Method |

|---|---|---|

| Oxygen (C=O) | Highly Negative | DFT/B3LYP/3-21G, HF/3-21G usak.edu.trresearchgate.net |

| Nitrogen (N-H) | Negative | DFT/B3LYP/3-21G, HF/3-21G usak.edu.trresearchgate.net |

| Carbonyl Carbon (C=O) | Positive | DFT/B3LYP/3-21G, HF/3-21G usak.edu.trresearchgate.net |

| Hydrogen (N-H) | Positive | DFT/B3LYP/3-21G, HF/3-21G usak.edu.trresearchgate.net |

Hartree-Fock (HF) Calculations for Electronic Structure

The Hartree-Fock (HF) method is a foundational ab initio computational approach used to approximate the electronic structure of molecules. researchgate.net It has been utilized, alongside DFT methods, to perform a thorough theoretical characterization of the this compound monomer. usak.edu.trscispace.com

In a comprehensive study, the HF method with a 3-21G* basis set was employed to investigate several properties of NCMA. usak.edu.tr These calculations were used to determine the optimized molecular structure, including geometric parameters like bond lengths and bond angles. researchgate.netusak.edu.tr Furthermore, the HF method was applied to calculate the Mulliken atomic charges and to analyze the frontier molecular orbitals. usak.edu.tr The results from these HF computations were systematically compared with those obtained from DFT calculations and experimental spectroscopic data to ensure the accuracy and reliability of the theoretical model. researchgate.netusak.edu.tr

| Parameter | Specification | Reference |

|---|---|---|

| Computational Method | Hartree-Fock (HF) | researchgate.netusak.edu.tr |

| Basis Set | 3-21G* | usak.edu.tr |

| Calculated Properties | Molecular Geometry (bond lengths, angles), Mulliken Atomic Charges, Frontier Molecular Orbitals (FMOs) | researchgate.netusak.edu.tr |

Homopolymerization of N Cyclohexylmethacrylamide

Mechanistic Investigations of Polymerization Processes

The homopolymerization of N-Cyclohexylmethacrylamide, like other vinyl monomers, typically proceeds via a free-radical mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. These highly reactive species then attack the double bond of the this compound monomer, creating a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical site at the end of the growing polymer chain. This step repeats, leading to the rapid growth of the polymer chain.

Termination: The growth of the polymer chain is halted through termination reactions. This can occur through combination, where two growing polymer chains react to form a single, longer chain, or through disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains.

While free-radical polymerization is the most common method, other mechanisms like controlled radical polymerization techniques could offer more precise control over the polymer architecture. For instance, Atom Transfer Radical Polymerization (ATRP) has been utilized in the copolymerization of the related monomer, N-cyclohexylacrylamide, with methyl methacrylate (B99206). cellulosechemtechnol.roresearchgate.net This suggests that similar controlled polymerization methods could potentially be applied to the homopolymerization of this compound to achieve polymers with well-defined molecular weights and low dispersity.

Efficacy of Initiator Systems and Controlled Reaction Parameters

The choice of initiator and reaction parameters plays a crucial role in the outcome of the homopolymerization of this compound. Various initiator systems can be employed, each with its own optimal operating conditions. alfachemic.com

Initiator Systems:

Azo Initiators: Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator that decomposes upon heating to generate radicals. It has been successfully used in the free radical polymerization of related acrylamide (B121943) monomers. sphinxsai.comacs.org

Peroxide Initiators: Peroxides, such as benzoyl peroxide (BPO) or ammonium (B1175870) persulfate (APS), are another class of thermal initiators. jocpr.comrsc.org The selection between water-soluble initiators like APS and oil-soluble ones like BPO depends on the polymerization medium. alfachemic.com

Redox Initiators: These systems consist of an oxidizing and a reducing agent and can initiate polymerization at lower temperatures compared to thermal initiators. alfachemic.combme.hu

The efficacy of these initiators is influenced by factors such as temperature, solvent, and monomer concentration. For instance, the decomposition rate of thermal initiators is highly dependent on temperature, which in turn affects the rate of polymerization. nih.gov

Controlled Reaction Parameters: Precise control over reaction parameters is essential for synthesizing polymers with desired characteristics. Key parameters include:

Temperature: Affects the rate of initiation and propagation. Higher temperatures generally lead to faster polymerization rates but can also increase the likelihood of side reactions. nih.gov

Solvent: The choice of solvent can influence the solubility of the monomer and polymer, as well as the kinetics of the polymerization.

Monomer Concentration: Higher monomer concentrations typically result in higher polymerization rates and higher molecular weight polymers.

Initiator Concentration: The concentration of the initiator affects the number of growing chains, which in turn influences the molecular weight of the final polymer. nih.gov

A study on the copolymerization of N-cyclohexylacrylamide and n-butyl acrylate (B77674) utilized AIBN as the initiator in dimethylformamide at 55±1°C, highlighting typical conditions for such polymerizations. rasayanjournal.co.in

Kinetic Studies and Control Strategies in Polymerization

Kinetic studies are fundamental to understanding the rate at which polymerization occurs and how it is influenced by various factors. The rate of polymerization is typically monitored by measuring the disappearance of the monomer over time. nih.gov

The rate of free-radical polymerization can be expressed by the following general equation:

Rp = kp[M][M•]

where:

Rp is the rate of polymerization

kp is the rate constant for propagation

[M] is the monomer concentration

[M•] is the concentration of growing polymer radicals

Kinetic analyses, such as those performed using differential scanning calorimetry (DSC), can provide valuable data on the heat of polymerization and the activation energy of the process. nih.gov Isoconversional kinetic analysis is a powerful tool to study the dependence of the activation energy on the extent of conversion. nih.gov

Control Strategies: To achieve better control over the polymerization process and the final polymer properties, various strategies can be implemented. Controlled/"living" radical polymerization techniques, such as ATRP, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. rsc.orgnih.gov These methods rely on establishing a dynamic equilibrium between active (growing) and dormant polymer chains, which allows for the controlled addition of monomers.

While specific kinetic data for the homopolymerization of this compound is not extensively reported, studies on related systems provide insights. For example, the kinetics of bulk photopolymerization of various acrylates and methacrylates have been monitored using in situ NMR, providing real-time data on monomer conversion and polymerization rates. nih.gov Such techniques could be invaluable for detailed kinetic investigations of this compound homopolymerization.

Below is a table summarizing various initiator systems and their typical reaction conditions, which could be applicable to the homopolymerization of this compound based on studies of similar monomers.

| Initiator System | Monomer(s) | Solvent | Temperature (°C) | Reference |

| Cu(I) Cl/2 ,2'-bipyridine | N-cyclohexylacrylamide, Methyl methacrylate | Dimethylformamide | 130 | cellulosechemtechnol.roresearchgate.net |

| AIBN | N-cyclohexylacrylamide, 8-Quinolinylacrylate | Methanol/Water | 60 | sphinxsai.com |

| Dibenzoylperoxide | N-Acryl-dicyclohexylurea, α-Methylstyrene | Butanone | 70 | tandfonline.com |

| Ammonium persulfate (APS) | N-cyclohexylacrylamide, Acrylamide, Sodium acrylate | Water/Methanol | 60 | jocpr.com |

| AIBN | N-cyclohexylacrylamide, Divinylbenzene, N-vinylimidazole | 1,4-dioxane | 70 | acs.org |

| AIBN | N-cyclohexylacrylamide, n-butyl acrylate | Dimethylformamide | 55 | rasayanjournal.co.in |

Copolymerization Strategies Involving N Cyclohexylmethacrylamide

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods offer greater control over the polymer architecture, including molecular weight and dispersity, compared to conventional free radical polymerization.

Atom Transfer Radical Polymerization (ATRP) onto substrates: Atom Transfer Radical Polymerization has been utilized to graft copolymers of N-cyclohexylacrylamide (NCA) and methyl methacrylate (B99206) (MMA) onto a cellulose (B213188) chloroacetate (B1199739) macroinitiator. cellulosechemtechnol.roresearchgate.netusak.edu.tr This "grafting from" approach was conducted in dimethylformamide (DMF) at 130 °C with a Cu(I) Cl/2 ,2'-bipyridine catalytic system. cellulosechemtechnol.roresearchgate.net The study investigated the effect of varying the feed compositions of NCA and MMA on the grafting process and determined the monomer reactivity ratios for this specific ATRP system. cellulosechemtechnol.roresearchgate.net

Monomer Reactivity Ratio Determination and Sequence Length Analysis

Understanding monomer reactivity ratios is essential for predicting copolymer composition and microstructure. These ratios, r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (cross-propagation).

Several methods are employed to determine these ratios, including the Fineman-Ross, Kelen-Tüdös, and extended Kelen-Tüdös linear methods, as well as non-linear methods like the Tidwell-Mortimer method. expresspolymlett.comresearchgate.netrasayanjournal.co.inymerdigital.comtandfonline.comtandfonline.com

Once the reactivity ratios are known, the mean sequence lengths of the monomers in the copolymer can be calculated. This analysis provides insight into the distribution of monomer units along the polymer chain, which in turn influences the macroscopic properties of the material. For instance, in the copolymerization of N-cyclohexylacrylamide with n-butyl acrylate (B77674) and 2,4-dichlorophenyl methacrylate, the mean sequence length analysis showed that the units of the more reactive comonomer increase linearly in the polymer chain as their concentration in the feed increases. expresspolymlett.comresearchgate.netrasayanjournal.co.inresearchgate.net

The following table summarizes the determined reactivity ratios for various N-Cyclohexylmethacrylamide copolymer systems:

| Comonomer (M2) | r1 (this compound) | r2 (Comonomer) | Polymerization Method | Reference |

| n-butyl acrylate | 0.37 (Fineman-Ross), 0.38 (Kelen-Tüdös) | 1.77 (Fineman-Ross), 1.77 (Kelen-Tüdös) | Free Radical | expresspolymlett.comresearchgate.net |

| 2,4-dichlorophenyl methacrylate | 0.38 (Fineman-Ross), 0.38 (Kelen-Tüdös) | 1.07 (Fineman-Ross), 1.08 (Kelen-Tüdös) | Free Radical | rasayanjournal.co.inresearchgate.net |

| 7-methacryloyloxy-4-methyl coumarin (B35378) | 0.71 (Fineman-Ross), 0.73 (Kelen-Tüdös) | 1.55 (Fineman-Ross), 1.51 (Kelen-Tüdös) | Free Radical | ymerdigital.com |

| α-methylstyrene | 0.08 (Fineman-Ross), 0.06 (Kelen-Tüdös) | 2.45 (Fineman-Ross), 2.43 (Kelen-Tüdös) | Free Radical | tandfonline.comtandfonline.com |

| 8-quinolinyl acrylate | 0.84 (Fineman-Ross), 0.84 (Kelen-Tüdös) | 2.86 (Fineman-Ross), 2.82 (Kelen-Tüdös) | Free Radical | sphinxsai.com |

| methyl methacrylate | 0.004-0.128 | 0.657-0.907 | ATRP on cellulose | cellulosechemtechnol.roresearchgate.net |

Linear Plot Methods (e.g., Fineman-Ross, Kelen-Tudos)

Linear graphical methods are widely used for their simplicity in determining monomer reactivity ratios from copolymerization data. The Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods are the most common approaches applied to this compound systems. These methods rearrange the differential copolymer composition equation into a linear form (y = mx + c), allowing reactivity ratios (r₁ and r₂) to be estimated from the slope and intercept of a plotted line.

The Fineman-Ross equation is a straightforward method, though it can be susceptible to placing undue weight on data points at the extremes of the monomer feed composition. cellulosechemtechnol.roresearchgate.net The Kelen-Tudos method is a refinement that introduces a separation parameter (α) to distribute the data points more evenly, often leading to more reliable results. rasayanjournal.co.intandfonline.comresearchgate.net

In the study of this compound (NCHA, M₁) copolymerization with various comonomers (M₂), these linear methods have been extensively applied. For instance, in the free radical polymerization of NCHA with 2,4-Dichlorophenyl methacrylate (DCPMA), both F-R and K-T methods yielded very similar reactivity ratios. rasayanjournal.co.inresearchgate.net Similarly, the copolymerization of NCHA with n-butyl acrylate (BA) was analyzed using F-R, K-T, and other extended linear methods, providing a comprehensive understanding of their relative reactivities. expresspolymlett.comresearchgate.net Other documented systems analyzed by these methods include NCHA with α-methylstyrene (AMS), methyl methacrylate (MMA), and 7-methacryloyloxy-4-methyl coumarin (MACU). cellulosechemtechnol.roresearchgate.nettandfonline.comtandfonline.comymerdigital.com

The following table summarizes the reactivity ratios for various this compound copolymer systems determined by the Fineman-Ross and Kelen-Tudos methods.

| Comonomer (M₂) | Method | r₁ (NCHA) | r₂ (Comonomer) | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenyl methacrylate (DCPMA) | Fineman-Ross | 0.38 | 1.07 | rasayanjournal.co.inresearchgate.net |

| Kelen-Tudos | 0.38 | 1.08 | rasayanjournal.co.inresearchgate.net | |

| n-butyl acrylate (BA) | Fineman-Ross | 0.37 | 1.77 | expresspolymlett.comresearchgate.net |

| Kelen-Tudos | 0.38 | 1.77 | expresspolymlett.comresearchgate.net | |

| α-methylstyrene (AMS) | Fineman-Ross | 0.08 ± 0.01 | 2.45 ± 0.03 | tandfonline.comtandfonline.com |

| Kelen-Tudos | 0.06 ± 0.01 | 2.43 ± 0.08 | tandfonline.com | |

| Methyl Methacrylate (MMA) | Fineman-Ross | 0.128 | 0.907 | cellulosechemtechnol.roresearchgate.net |

| Kelen-Tudos | 0.128 | 0.903 | cellulosechemtechnol.roresearchgate.net | |

| 7-methacryloyloxy-4-methyl coumarin (MACU) | Fineman-Ross | 0.71 | 1.55 | ymerdigital.com |

| Kelen-Tudos | 0.73 | 1.51 | ymerdigital.com |

Non-Linear Regression Approaches

While linear methods are convenient, they can introduce bias in the estimation of reactivity ratios. Non-linear regression methods are considered more statistically robust because they directly fit the copolymer composition data to the non-linear form of the copolymer equation without mathematical rearrangement. sphinxsai.com This approach avoids the potential distortion of experimental error that can occur during linearization. researchgate.net

The application of non-linear methods to this compound copolymerization provides a valuable comparison to the results from linear plots. In the copolymerization of NCHA with n-butyl acrylate (BA), researchers utilized non-linear approaches such as the Tidwell-Mortimer method and the ProCop program to determine reactivity ratios. expresspolymlett.comresearchgate.netexpresspolymlett.com These methods generally provide a single pair of r₁ and r₂ values with associated confidence intervals, offering a more accurate estimation. researchgate.net The results from these non-linear methods were found to be in close agreement with those obtained from the Kelen-Tudos and other linear methods, reinforcing the validity of the determined parameters for the NCHA-BA system. expresspolymlett.comresearchgate.net

The table below presents the reactivity ratios for the this compound (NCHA) and n-butyl acrylate (BA) system as determined by non-linear regression methods.

| Comonomer (M₂) | Method | r₁ (NCHA) | r₂ (BA) | Reference |

|---|---|---|---|---|

| n-butyl acrylate (BA) | Tidwell-Mortimer | 0.37 | 1.76 | expresspolymlett.comresearchgate.net |

| ProCop | 0.36 | 1.82 | expresspolymlett.comresearchgate.net |

Impact of Reactivity Ratios on Copolymer Composition and Microstructure

The reactivity ratio r₁ (k₁₁/k₁₂) compares the rate constant of a propagating chain ending in monomer M₁ adding another M₁ monomer versus adding an M₂ monomer. Conversely, r₂ (k₂₂/k₂₁) is the ratio for a propagating chain ending in M₂. The relative values of r₁ and r₂ determine the copolymer structure:

If r₁ > 1 , the propagating chain prefers to add a monomer of its own kind (homopropagation).

If r₁ < 1 , the propagating chain prefers to add the other monomer (cross-propagation).

In the copolymerization of this compound (NCHA, M₁) with various comonomers, the reactivity ratios reveal distinct compositional and microstructural outcomes. For the NCHA (M₁) and 2,4-Dichlorophenyl methacrylate (DCPMA, M₂) system, r₁ was found to be 0.38 and r₂ was 1.08. rasayanjournal.co.in Since r₁ < 1 and r₂ ≈ 1, it indicates that the NCHA radical prefers to react with a DCPMA monomer, while the DCPMA radical has a similar reactivity for both monomers. The product r₁r₂ ≈ 0.4 suggests the formation of random copolymers, with the final polymer being richer in the more reactive DCPMA units. rasayanjournal.co.inworldwidejournals.com

Similarly, for the NCHA (M₁) and n-butyl acrylate (BA, M₂) system, r₁ is approximately 0.37 and r₂ is 1.77. expresspolymlett.com Here, both ratios indicate a preference for cross-propagation from the NCHA-terminated chain and homopropagation from the BA-terminated chain, with BA being the more reactive monomer. researchgate.net This leads to copolymers where the proportion of BA units increases in a linear fashion as the concentration of BA in the initial monomer feed increases. expresspolymlett.com

In the case of NCHA (M₁) and α-methylstyrene (AMS, M₂), the reactivity ratios were r₁ ≈ 0.06-0.08 and r₂ ≈ 2.43-2.45. tandfonline.com The low r₁ value and high r₂ value signify that NCHA is much less reactive than AMS, and NCHA strongly favors homopropagation. Consequently, even with a low feed concentration of NCHA, the resulting copolymer contains a significant proportion of NCHA units, favoring the formation of longer blocks of NCHA as its feed concentration rises. tandfonline.com

The following table summarizes the reactivity ratio products and the resulting microstructural tendencies for several this compound copolymer systems.

| Comonomer (M₂) | r₁ (NCHA) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Microstructure Tendency | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorophenyl methacrylate (DCPMA) | 0.38 | 1.08 | 0.41 | Random, higher proportion of DCPMA units | rasayanjournal.co.in |

| n-butyl acrylate (BA) | 0.37 | 1.77 | 0.65 | Random, BA is more reactive | expresspolymlett.comresearchgate.net |

| α-methylstyrene (AMS) | 0.06 | 2.43 | 0.15 | Non-ideal, tendency for NCHA blocks | tandfonline.com |

| Methyl Methacrylate (MMA) | 0.128 | 0.903 | 0.12 | Random, MMA is more reactive | cellulosechemtechnol.roresearchgate.net |

| 7-methacryloyloxy-4-methyl coumarin (MACU) | 0.73 | 1.51 | 1.10 | Random | ymerdigital.com |

Comprehensive Characterization of N Cyclohexylmethacrylamide Based Polymers and Copolymers

Determination of Polymer Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) of polymers are fundamental parameters that significantly influence their physical and mechanical properties. These are typically determined using Gel Permeation Chromatography (GPC).

It is important to note that for copolymers, the composition can be evaluated through methods like elemental analysis, which allows for the determination of monomer reactivity ratios.

Morphological Analysis through Electron Microscopy (e.g., SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the surface and internal morphology of polymeric materials.

SEM analysis of hydrogels based on N-cyclohexylacrylamide (the acrylamide (B121943) counterpart to NCMA) has revealed porous and well-structured morphologies, which are influenced by the comonomer composition. For instance, in poly(NCA-co-AM/AcNa) hydrogels, micrographs have shown a porous structure, with the pore size increasing with the content of sodium acrylate (B77674). Similarly, SEM studies of poly(N-cyclohexylacrylamide-co-acrylamide/maleic acid) hydrogels also indicated a porous surface. In nanocomposite hydrogels containing gold nanoparticles, SEM analysis confirmed the uniform distribution of these spherical nanoparticles throughout the polymer matrix, with particle sizes ranging from 41 to 56 nm. For poly(NCA-co-DVB-co-VIM), SEM images provided information on the morphological characteristics and surface texture of the adsorbent.

While detailed TEM analyses for N-Cyclohexylmethacrylamide-based polymers were not prevalent in the reviewed sources, this technique is invaluable for observing the phase morphology of polymer blends at higher resolutions, often requiring staining with heavy atoms like osmium tetroxide to enhance contrast between different polymer phases.

Thermal Properties Assessment

The thermal behavior of polymers is a critical aspect that dictates their processing conditions and application limits. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard for these assessments.

Thermogravimetric Analysis (TGA) for Decomposition Studies

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. For copolymers of N-cyclohexylacrylamide (NCA), TGA studies have shown that the thermal stability can be influenced by the comonomer. For instance, in graft copolymers of NCA and methyl methacrylate (B99206) (MMA) on cellulose (B213188), the thermal stability was found to increase with a higher content of MMA units, while it decreased with an increase in NCA units.

In a study of poly(NCA-co-8QA) copolymers, TGA data revealed that the copolymers undergo decomposition, and the initial weight loss was observed to increase with a higher feed of 8-quinolinyl acrylate (8QA), indicating a decrease in the stability of the copolymers with increasing mole percentage of 8QA. Similarly, for poly(NCA-co-DVB-co-VIM), thermal investigation was conducted using a simultaneous TGA/DTA/DTG system.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a widely used technique to determine the glass transition temperature (Tg) of amorphous polymers, which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

For the homopolymer of N-cyclohexylacrylamide, poly(N-cyclohexylacrylamide), the glass transition temperature has been reported to be 79.2°C. The Tg of copolymers based on NCA is dependent on the comonomer and its concentration. For example, in copolymers of NCA with 8-quinolinyl acrylate (8QA), the Tg was found to increase with an increasing feed content of 8QA, which was attributed to a reduction in segmental mobility. Similarly, for copolymers of NCA with 7-methacryloyloxy-4-methylcoumarin (B13985224) (MACU), the Tg was also observed to increase with a higher feed content of MACU.

The following table summarizes the glass transition temperatures for various NCA-based copolymers.

| Copolymer System | Mole Fraction of Comonomer in Feed | Glass Transition Temperature (Tg) in °C |

| Poly(NCA-co-8QA) | 0.2 | 81.4 |

| 0.4 | 85.6 | |

| 0.5 | 92.8 | |

| 0.6 | 99.7 | |

| 0.8 | 108.2 |

Data sourced from a study on N-cyclohexylacrylamide based copolymers.

Evaluation of Thermal Stability and Degradation Profiles

Studies on copolymers of N-cyclohexylacrylamide (NCA) have provided insights into their thermal degradation. For graft copolymers of NCA and methyl methacrylate (MMA) on cellulose, the thermal stability was found to be dependent on the comonomer ratio, with increasing MMA content enhancing stability. In contrast, copolymers of NCA with 8-quinolinyl acrylate showed decreased thermal stability with increasing amounts of the acrylate comonomer. The thermal degradation of polymers can proceed through a single reaction or multiple competing reactions, and the kinetic parameters of these degradation processes can be determined from thermogravimetric data.

The atmosphere in which thermal degradation occurs also plays a significant role. For example, the degradation mechanism of polystyrene differs in nitrogen versus an air atmosphere, with the presence of oxygen leading to the formation of oxygen-containing degradation products.

Spectroscopic Validation of Polymer Structure

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure of monomers and the resulting polymers.

The this compound (NCMA) monomer has been synthesized and characterized using FTIR, ¹H NMR, and ¹³C NMR spectroscopy. In a study on poly(N-cyclohexylacrylamide-co-divinylbenzene-co-N-vinylimidazole), FTIR was used to obtain the infrared spectra of the adsorbent.

For copolymers of N-cyclohexylacrylamide (NCA), ¹H-NMR spectroscopy is a common method to determine the copolymer composition. For example, in the copolymerization of NCA with 2,4-dichlorophenyl methacrylate, the copolymer composition was determined by ¹H-NMR spectral analysis. The ¹H-NMR spectrum of the copolymer showed characteristic peaks for the cyclohexyl CH₂ group, backbone CH₂, and aromatic protons from the comonomer.

FTIR spectroscopy is also widely used to identify the functional groups present in the polymers. In hydrogels based on NCA, FTIR spectra have confirmed the presence of all monomeric units in the crosslinked structure. Characteristic peaks include the N-H stretching of the amide group, the C=O stretch of the amide, and other peaks corresponding to the comonomers. For instance, in poly(NCA-co-AM/AcNa) hydrogels, a broad peak around 3430 cm⁻¹ corresponds to the N-H stretching of both NCA and acrylamide, while peaks at 1665 cm⁻¹ and 1562 cm⁻¹ are attributed to the C=O of NCA and the C=O of the acrylamide unit, respectively.

Design and Fabrication of Advanced Polymeric Systems

Hydrogel Synthesis and Swelling Dynamics

Hydrogels derived from N-Cyclohexylmethacrylamide are crosslinked polymer networks that exhibit significant swelling in aqueous environments without dissolving. Their synthesis and the investigation of their swelling behavior are crucial for tailoring their functional properties.

Poly(this compound) (PNCHA)-based hydrogels are typically synthesized through free-radical copolymerization. jocpr.comrasayanjournal.co.in This process involves the polymerization of this compound (NCHA) as the primary monomer with other comonomers in a suitable solvent system, often a mixture of water and methanol. jocpr.comrasayanjournal.co.in An initiator, such as Ammonium (B1175870) persulfate (APS), is used to start the polymerization reaction, and a crosslinking agent, commonly N,N'-methylenebisacrylamide (MBA), is incorporated to form the three-dimensional network structure of the hydrogel. jocpr.comrasayanjournal.co.in The reaction is generally carried out at an elevated temperature, for instance, 60°C, to facilitate the polymerization process. jocpr.comrasayanjournal.co.in

In a typical synthesis, the monomer NCHA can be prepared by reacting Cyclohexanol (B46403) with acrylonitrile. rasayanjournal.co.inscispace.com The resulting NCHA is then copolymerized with other monomers like Acrylamide (B121943) (AM) and a functional monomer to impart specific responsive properties. jocpr.comrasayanjournal.co.in For example, Sodium acrylate (B77674) (AcNa) or the sodium salt of 2-acrylamido-2-methylpropane sulfonic acid (AMPSNa) can be included to introduce pH or ionic strength sensitivity. jocpr.comrasayanjournal.co.in The relative amounts of the monomers and the crosslinker are carefully controlled to achieve the desired network structure and swelling characteristics. jocpr.comrasayanjournal.co.in After polymerization, the resulting hydrogels are typically purified to remove unreacted monomers and initiator residues before further characterization and use. rasayanjournal.co.in

A general procedure for the synthesis of these hydrogels is as follows:

NCHA and a comonomer (e.g., Acrylamide) are dissolved in a water/methanol mixture. rasayanjournal.co.in

A functional monomer (e.g., AMPSNa) is added to the solution in varying amounts to tune the hydrogel's properties. rasayanjournal.co.in

The crosslinker (MBA) and initiator (APS) are added to the monomer solution. rasayanjournal.co.in

The solution is purged with nitrogen to remove oxygen, which can inhibit free-radical polymerization. rasayanjournal.co.in

The reaction mixture is then maintained at a constant temperature (e.g., 60°C) for a specified period to allow for complete polymerization. rasayanjournal.co.in

The synthesized hydrogel is then cut into smaller pieces and washed extensively to remove any unreacted chemicals. rasayanjournal.co.in

The equilibrium swelling behavior of Poly(this compound)-based hydrogels is a critical parameter that dictates their potential applications. These hydrogels exhibit responsiveness to various environmental stimuli, including the solvent composition and the presence of ionic species. The degree of swelling is influenced by the hydrophilicity of the polymer chains and the porous structure of the hydrogel network. ymerdigital.com

The initial phase of swelling is typically slow, as it primarily involves the penetration of water into the polymer matrix through capillary action and diffusion. rasayanjournal.co.inymerdigital.com Subsequently, the hydrophilic groups within the hydrogel network, such as those introduced by comonomers like Acrylamide (AM) and Maleic acid (MA) or Sodium acrylate (AcNa), absorb water via hydrogen bonding. jocpr.comymerdigital.com The swelling process is further driven by the electrostatic repulsion between ionized groups within the network and the osmotic pressure difference between the interior of the gel and the external solution. jocpr.comrasayanjournal.co.inymerdigital.com

The incorporation of ionic monomers significantly affects the swelling capacity. For instance, increasing the content of Sodium acrylate (AcNa) or the sodium salt of 2-acrylamido-2-methylpropane sulfonic acid (AMPSNa) in the hydrogel formulation leads to a higher degree of swelling. jocpr.comrasayanjournal.co.injocpr.com This is attributed to the increased concentration of hydrophilic and ionic groups, which enhances the electrostatic repulsion and osmotic pressure within the gel network, allowing it to accommodate a larger amount of water. jocpr.comrasayanjournal.co.in

The surface morphology of these hydrogels, often characterized by a porous and well-like structure, also plays a role in their swelling behavior. jocpr.comjocpr.com A more porous structure provides a larger surface area for solvent interaction, facilitating faster and more extensive swelling. jocpr.com

Table 1: Swelling Behavior of Poly(NCHA-co-AM/AcNa) Hydrogels with Varying Sodium Acrylate Content

| Sodium Acrylate (AcNa) Content (g) | Swelling Rate | Observations |

| 0.10 | Increases with time | As the content of AcNa increases, the swelling rate increases rapidly. jocpr.com |

| 0.20 | Increases with time | The incorporation of hydrophilic groups from AcNa is favorable for water penetration. jocpr.com |

| 0.30 | Increases with time | The swelling is driven by the repulsion of hydrophilic groups and osmotic pressure differences. jocpr.com |

The development of pH-responsive hydrogels based on this compound involves the incorporation of ionizable functional groups into the polymer network. These groups can be either acidic or basic, and their ionization state changes in response to the pH of the surrounding environment, leading to significant changes in the hydrogel's swelling behavior. jocpr.commdpi.comnih.gov

A common strategy to impart pH sensitivity is to copolymerize NCHA with monomers containing acidic groups, such as methacrylic acid or acrylic acid, or basic pendant groups. jocpr.commdpi.com When these groups ionize, they create fixed charges within the hydrogel matrix. jocpr.com The resulting electrostatic repulsion between these like charges causes the polymer chains to uncoil and the network to expand, leading to an increased uptake of solvent and swelling of the hydrogel. jocpr.commdpi.com

For example, hydrogels synthesized with acrylic acid will swell significantly at a pH of 7.4 due to the deprotonation of the carboxylic acid groups. mdpi.com Conversely, in an acidic environment (e.g., pH 1.2), these groups remain protonated, minimizing electrostatic repulsion and resulting in a much lower degree of swelling. mdpi.com This reversible swelling behavior makes these hydrogels "smart" materials, capable of responding to changes in the physiological pH. mdpi.comnih.gov

The swelling mechanism in pH-responsive hydrogels is driven by the osmotic pressure difference between the gel's interior and the external solution, which is amplified by the ionization of the functional groups. jocpr.com The ability of these hydrogels to exhibit dynamic and reversible swelling in response to pH changes is a key feature for their application in various fields. mdpi.com

N-substituted acrylamides, including this compound, are utilized in the creation of thermosensitive polymers. rasayanjournal.co.in These materials exhibit a phase transition in response to temperature changes, a property that is highly valuable for various applications. rasayanjournal.co.in Specifically, copolymers containing NCHA can be designed to display a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase separation and becomes insoluble.

The thermosensitivity of these polymeric networks can be controlled by adjusting the composition of the copolymer. rasayanjournal.co.in For instance, in copolymers of N-t-butylacrylamide and acrylamide, the swelling behavior can be modulated by altering the amount of the N-t-butylacrylamide units in the polymer network. rasayanjournal.co.in

In the context of this compound-based hydrogels, their response to temperature has also been investigated. Studies have shown that the swelling of certain NCHA-containing hydrogels, such as those with 3-(Methacryloylaminopropyl) trimethylammonium chloride, increases with temperature up to a certain point (e.g., 30°C) and then decreases. scispace.com This behavior is attributed to a reduction in the segmental mobility of the polymer chains at higher temperatures. scispace.com

Polymethacrylamide copolymers that include hydrophobic N-substituted acrylamides like N-cyclohexylacrylamide can exhibit composition-dependent thermoresponsive behavior in water. researchgate.net This can range from an upper critical solution temperature (UCST) to a lower critical solution temperature (LCST) or even complete solubility or insolubility, depending on the proportion of the hydrophobic comonomer. researchgate.net

Table 2: Temperature-Responsive Behavior of NCHA-based Hydrogels

| Polymer System | Stimulus | Response | Reference |

| Poly(N-cyclohexylacrylamide-co-Acrylamide/MPTMACl) | Temperature | Swelling increases up to 30°C, then decreases. scispace.com | scispace.com |

| Polymethacrylamide-stat-(N-cyclohexylacrylamide) | Temperature | Composition-dependent UCST or LCST behavior in water. researchgate.net | researchgate.net |

The integration of nanocomponents into Poly(this compound)-based hydrogel matrices is a key strategy for developing advanced materials with enhanced properties and new functionalities. These nanocomposite hydrogels combine the properties of the polymer network with the unique characteristics of the incorporated nanoparticles.

Gold Nanoparticles (AuNPs): Gold nanoparticles can be synthesized in situ within the hydrogel matrix. researchgate.net For instance, poly(N-cyclohexylacrylamide-co-Acrylamide/Sodium 2-acrylamido-2-methyl propanesulfonate) gold nanocomposite hydrogels have been prepared through free-radical copolymerization, where the gold nanoparticles are formed directly within the polymer network. researchgate.net The swelling behavior of these nanocomposite hydrogels is influenced by the amount of the ionic comonomer, with swelling increasing as the concentration of Sodium 2-acrylamido-2-methylpropanesulfonate increases. researchgate.net The presence of AuNPs can be confirmed by surface morphology studies, which may show the formation of spherical nanoparticles within the polymer matrix. researchgate.net

Organically Modified Montmorillonite (OMMT) Nanoclay: A series of poly(N-cyclohexylacrylamide-co-Acrylamide/Maleic acid)/OMMT nanocomposite hydrogels have been synthesized via in situ polymerization. researchgate.net The incorporation of OMMT nanoclay can significantly affect the swelling properties of the hydrogel, with an optimal swelling capacity achieved at a specific concentration of the nanoclay. researchgate.net The nanoclay is believed to have good compatibility with the polymer network, leading to an improved network structure that can be beneficial for applications such as dye adsorption. researchgate.net

Zinc Oxide (ZnO) Nanoparticles: Nanocomposite hydrogels containing ZnO nanoparticles have been synthesized by in situ free-radical copolymerization of N-cyclohexylacrylamide, acrylamide, and 2-acrylamido-2-methylpropane sulphonic acid sodium salt. rasayanjournal.co.in The uniform dispersion of ZnO nanoparticles within the hydrogel matrix can be observed through surface morphology analysis. rasayanjournal.co.in These nanocomposite hydrogels exhibit swelling behavior that increases with the concentration of the ionic comonomer, due to the additional osmotic pressure that expands the gel network. rasayanjournal.co.in

The incorporation of these various nanocomponents not only modifies the swelling behavior but can also impart other desirable properties to the hydrogel, such as enhanced mechanical strength, thermal stability, and specific catalytic or antimicrobial activities. rasayanjournal.co.inresearchgate.net

Graft Copolymerization onto Natural and Synthetic Substrates (e.g., Cellulose)

Graft copolymerization is a versatile method used to modify the properties of natural and synthetic polymers by covalently bonding new polymeric side chains onto the main polymer backbone. Cellulose (B213188), being an abundant and renewable natural polymer, is a common substrate for such modifications. This compound (NCHA) has been successfully grafted onto cellulose to create novel materials with tailored properties. cellulosechemtechnol.rocellulosechemtechnol.ro

One of the advanced techniques used for this purpose is Atom Transfer Radical Polymerization (ATRP). cellulosechemtechnol.rocellulosechemtechnol.ro The process typically begins with the preparation of a cellulose-based macroinitiator, such as cellulose chloroacetate (B1199739), which is formed by reacting cellulose with chloroacetyl chloride. cellulosechemtechnol.ro This macroinitiator contains active sites from which the grafting of NCHA can be initiated. cellulosechemtechnol.ro

The ATRP grafting of NCHA onto the cellulose macroinitiator is carried out in the presence of a catalyst system, commonly a copper(I) halide (e.g., CuCl) and a ligand (e.g., 2,2'-bipyridine), in a suitable solvent like N,N-dimethylformamide (DMF). cellulosechemtechnol.rocellulosechemtechnol.ro The reaction is typically conducted under an inert atmosphere (e.g., argon) and at an elevated temperature (e.g., 130°C) for a specified duration. cellulosechemtechnol.rocellulosechemtechnol.ro

The resulting cellulose-graft-poly(this compound) (Cell-g-PNCHA) copolymers are then characterized to confirm the grafting and to evaluate their new properties. Techniques such as FT-IR spectroscopy, elemental analysis, and thermal analysis are commonly employed for this purpose. cellulosechemtechnol.rocellulosechemtechnol.ro

The properties of the graft copolymers can be influenced by various factors, including the feed composition of the monomers when copolymerizing with other monomers like methyl methacrylate (B99206) (MMA). cellulosechemtechnol.ro Studies have shown that the thermal stability of cellulose graft copolymers can be affected by the composition of the grafted chains; for example, increasing the MMA units can enhance thermal stability, while increasing the NCHA units may decrease it. cellulosechemtechnol.ro

Grafting NCHA onto cellulose can also impart new functionalities to the material, such as improved water uptake capacity and an enhanced tendency for the sorption of metal ions. researchgate.net

Fabrication and Characterization of Thin Films (e.g., Langmuir-Blodgett Films)

The fabrication of well-organized thin films at the molecular level is crucial for the development of advanced polymeric systems with tailored properties. The Langmuir-Blodgett (LB) technique offers a sophisticated method for creating highly ordered, nanoscale thin films with precise control over thickness and molecular orientation. researchgate.netbiolinscientific.comarxiv.org This section details the fabrication and characterization of thin films composed of this compound (NCMA), a monomer that has demonstrated potential in applications such as room temperature vapor sensing. tandfonline.combalikesir.edu.trusak.edu.tr

Fabrication of this compound Langmuir-Blodgett Films

The creation of this compound (NCMA) thin films via the Langmuir-Blodgett method involves the initial formation of a stable, well-organized monolayer at the air-water interface. tandfonline.com This monolayer is then transferred onto a solid substrate. biolinscientific.com

A study on NCMA monomer material reported the successful formation of a stable monolayer at a surface pressure of 18 mN m⁻¹. tandfonline.com This specific surface pressure was identified as optimal for the deposition of the Langmuir-Blodgett film. The quality of the film transfer is a critical parameter in LB film fabrication. For NCMA films, high transfer ratios have been achieved, indicating efficient and uniform deposition. Transfer ratio values were found to be ≥ 0.94 for quartz glass substrates and ≥ 0.93 for quartz crystal substrates. tandfonline.com

The deposition process was further quantified using a Quartz Crystal Microbalance (QCM) system, which allows for the precise measurement of mass deposited per layer. The typical frequency shift observed per layer of NCMA was 20.10 Hz, corresponding to a deposited mass of 824.62 ng per layer. tandfonline.comtandfonline.com

Table 1: Langmuir-Blodgett Film Deposition Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Optimal Surface Pressure | 18 mN m⁻¹ | tandfonline.com |

| Transfer Ratio (Quartz Glass) | ≥ 0.94 | tandfonline.com |

| Transfer Ratio (Quartz Crystal) | ≥ 0.93 | tandfonline.com |

| Frequency Shift per Layer (QCM) | 20.10 Hz/layer | tandfonline.comtandfonline.com |

Characterization of this compound Thin Films

The fabricated NCMA Langmuir-Blodgett films have been characterized to understand their structure and functional properties, particularly for gas sensing applications. researchgate.nettandfonline.com Characterization techniques such as UV-visible spectroscopy and Quartz Crystal Microbalance (QCM) have been employed. tandfonline.combalikesir.edu.tr

The sensing behavior of the NCMA LB films was investigated against a range of volatile organic compounds (VOCs) at room temperature. tandfonline.com The QCM system was utilized to measure the film's response to chloroform (B151607), dichloromethane (B109758), acetone, toluene, benzene (B151609), and ethanol. tandfonline.com The results indicated that the NCMA monomer LB film is significantly more sensitive to chloroform and dichloromethane vapors compared to the other tested organic vapors. tandfonline.com

The sensitivities of the NCMA LB film sensor were determined to be between 0.029 and 0.085 Hz ppm⁻¹. tandfonline.comtandfonline.com The detection limits for these organic vapors ranged from 35.29 to 100.33 ppm. tandfonline.comtandfonline.com These findings highlight the potential of NCMA-based thin films in the development of selective room temperature organic vapor sensors. tandfonline.com

Table 2: Gas Sensing Characteristics of this compound LB Films

| Volatile Organic Compound | Sensitivity Range (Hz ppm⁻¹) | Detection Limit Range (ppm) | Reference |

|---|---|---|---|

| Chloroform | 0.085 (highest sensitivity) | 35.29 (lowest detection limit) | tandfonline.comtandfonline.com |

| Dichloromethane | High sensitivity (specific value not provided) | Low detection limit (specific value not provided) | tandfonline.com |

| Acetone | 0.029 - 0.085 | 35.29 - 100.33 | tandfonline.comtandfonline.com |

| Toluene | 0.029 - 0.085 | 35.29 - 100.33 | tandfonline.comtandfonline.com |

| Benzene | 0.029 - 0.085 | 35.29 - 100.33 | tandfonline.comtandfonline.com |

Technological and Engineering Applications of N Cyclohexylmethacrylamide Based Materials

Development of Smart and Stimuli-Responsive Materials

Smart or stimuli-responsive materials are a class of advanced materials engineered to undergo significant changes in their physical or chemical properties in response to external stimuli. These stimuli can include temperature, pH, light, and electric or magnetic fields. Polymers based on N-substituted acrylamides are well-known for their stimuli-responsive behavior, which is driven by a delicate balance between hydrophilic and hydrophobic interactions.

While specific research on homopolymers of N-Cyclohexylmethacrylamide as stimuli-responsive materials is not extensively documented, the behavior of analogous N-substituted acrylamide (B121943) and methacrylamide (B166291) polymers provides a strong indication of their potential. For instance, poly(N-isopropylacrylamide) (PNIPAM) is a widely studied thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C. Below this temperature, the polymer is hydrophilic and soluble in water; above the LCST, it becomes hydrophobic and undergoes a phase transition. This behavior is attributed to the hydration and dehydration of the polymer chains with changing temperature.

Similarly, it is anticipated that polymers and copolymers incorporating this compound would exhibit thermoresponsive properties. The bulky and hydrophobic cyclohexyl group would likely influence the LCST of the resulting polymer. Copolymers of CHMA with other monomers could be synthesized to fine-tune the transition temperature for specific applications.

Furthermore, the incorporation of ionizable co-monomers alongside CHMA can impart pH-responsiveness to the resulting materials. For example, copolymerizing CHMA with monomers containing acidic or basic functional groups would create hydrogels that swell or shrink in response to changes in the pH of the surrounding environment. This is due to the protonation or deprotonation of the ionizable groups, which alters the electrostatic repulsion within the polymer network and its interaction with the solvent.

The development of such smart materials based on this compound opens up possibilities for applications in areas like controlled drug delivery, tissue engineering, and smart coatings.

Applications in Adsorption and Separation Processes

The unique combination of hydrophobic and hydrophilic characteristics in this compound-based materials makes them suitable candidates for applications in adsorption and separation technologies. These materials can be tailored to selectively bind to and remove specific molecules from complex mixtures.

Organic dyes are common pollutants in industrial wastewater, and their removal is a significant environmental challenge. Polymers based on this compound have shown promise as effective adsorbents for these dyes. For instance, a copolymer synthesized from N-cyclohexylacrylamide, divinylbenzene, and N-vinylimidazole has been successfully used for the removal of the anionic dye Tartrazine from aqueous solutions.

The adsorption process is influenced by several factors, including the pH of the solution, the dosage of the adsorbent, contact time, and temperature. The presence of the cyclohexyl group provides hydrophobic interaction sites, while the amide and imidazole (B134444) groups can participate in hydrogen bonding and electrostatic interactions, contributing to the efficient binding of dye molecules. The cross-linked structure of the polymer provides stability and allows for regeneration and reuse over multiple cycles.

Below is a table summarizing the optimal conditions and performance of a poly(N-cyclohexylacrylamide-co-divinylbenzene-co-N-vinylimidazole) adsorbent for Tartrazine removal.

| Parameter | Optimal Value |

| pH | 2.0 |

| Adsorbent Dosage | 10.0 mg |

| Contact Time | 180 min |

| Temperature | 25 °C |

| Experimental Adsorption Capacity | 436.3 mg g⁻¹ |

| Adsorption/Desorption Efficiency (after 8 cycles) | >72% |

This data is based on a specific study and may vary depending on the exact composition and structure of the adsorbent material.

The ability to control the interaction of materials with biomolecules is crucial for many biomedical applications. Materials based on this compound have the potential to be used in the separation and purification of proteins, such as bovine serum albumin (BSA). The adsorption of proteins onto polymer surfaces is a complex process governed by a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.